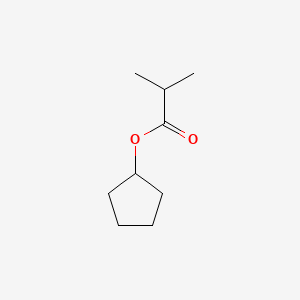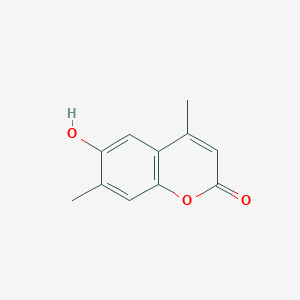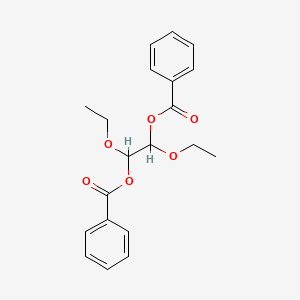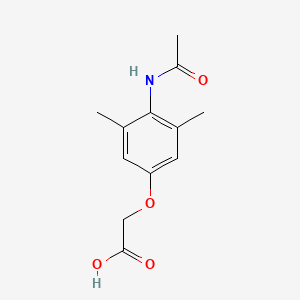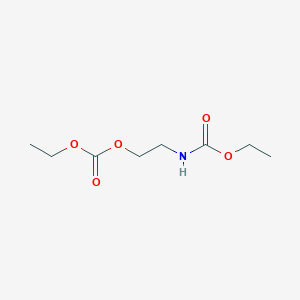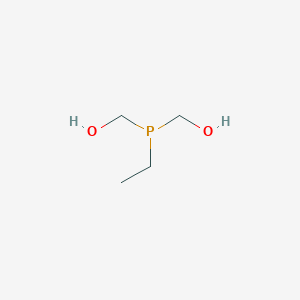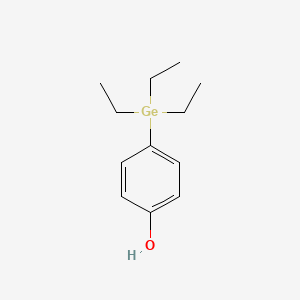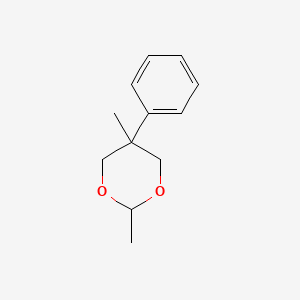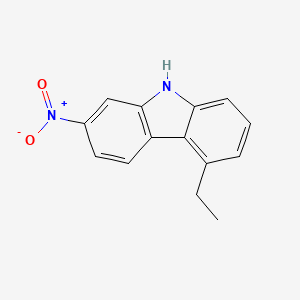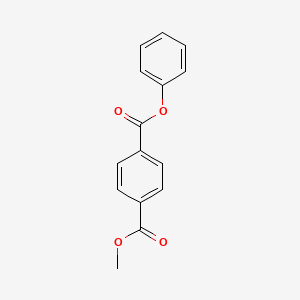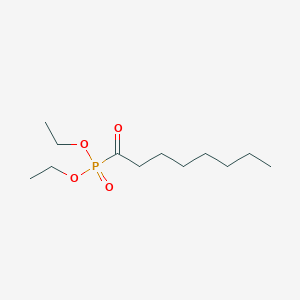
Diethyl octanoylphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl octanoylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to an octanoyl chain
準備方法
Synthetic Routes and Reaction Conditions: Diethyl octanoylphosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. For instance, diethyl phosphite can react with octanoyl chloride under controlled conditions to yield this compound. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert this compound to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学的研究の応用
Diethyl octanoylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphonates.
Medicine: this compound derivatives are explored for their potential as antiviral and anticancer agents.
Industry: It is used in the development of flame retardants, plasticizers, and other materials with enhanced properties.
作用機序
The mechanism by which diethyl octanoylphosphonate exerts its effects involves the interaction of the phosphonate group with specific molecular targets. In biological systems, it can inhibit enzymes by mimicking the transition state of phosphate esters. The compound may also interact with cellular membranes, affecting their integrity and function.
類似化合物との比較
- Diethyl phosphonate
- Diethyl cyanophosphonate
- Diethyl methylphosphonate
Comparison: Diethyl octanoylphosphonate is unique due to its long octanoyl chain, which imparts distinct hydrophobic properties compared to other phosphonates. This makes it more suitable for applications requiring amphiphilic characteristics, such as in surfactants or membrane studies. Additionally, the longer chain can influence its reactivity and interaction with biological targets, making it a valuable compound for specialized applications.
特性
CAS番号 |
5413-19-4 |
|---|---|
分子式 |
C12H25O4P |
分子量 |
264.30 g/mol |
IUPAC名 |
1-diethoxyphosphoryloctan-1-one |
InChI |
InChI=1S/C12H25O4P/c1-4-7-8-9-10-11-12(13)17(14,15-5-2)16-6-3/h4-11H2,1-3H3 |
InChIキー |
ODWLXBMGRXVJBU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)P(=O)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Trimethyl[(trifluoroacetyl)oxy]stannane](/img/structure/B14731539.png)

